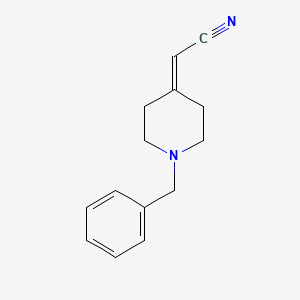

2-(1-Benzylpiperidin-4-ylidene)acetonitrile

描述

Discovery and Development of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

The compound this compound (CAS: 55022-82-7) emerged as a structurally unique nitrile derivative in the late 20th century, with its synthesis first reported in patent literature related to pharmaceutical intermediates. The compound features a piperidine ring fused to a benzyl group and an α,β-unsaturated nitrile moiety, enabling diverse reactivity. Early synthetic routes utilized the Horner–Wadsworth–Emmons (HWE) reaction , a method pioneered by Wadsworth and Emmons in 1961. This approach involves the condensation of 1-benzyl-4-piperidone with diethyl cyanomethylphosphonate (CAS: 2537-48-6) under basic conditions, yielding the target compound with high regioselectivity.

Key milestones in its development include:

- Optimization of reaction conditions : Early protocols achieved a 95.4% yield by refluxing in tetrahydrofuran (THF) with potassium carbonate.

- Crystallographic validation : Single-crystal X-ray studies confirmed the planar geometry of the α,β-unsaturated nitrile group.

Table 1 : Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₆N₂ |

| Molecular weight | 212.29 g/mol |

| Melting point | 93–94°C |

| Boiling point | 305.2°C (at 760 mmHg) |

| Density | 1.13 g/cm³ |

Significance in Organic Chemistry and Medicinal Research

This compound serves as a critical intermediate in synthesizing bioactive molecules due to its dual functionality:

- Piperidine scaffold : The six-membered nitrogen heterocycle mimics natural alkaloids, enabling interactions with biological targets.

- Electrophilic nitrile group : Facilitates nucleophilic additions and cyclization reactions.

Notable applications include:

- Anticancer agent development : Piperidine nitriles modulate apoptosis pathways by inhibiting PI3K/Akt signaling.

- Antimicrobial hybrids : Functionalization with sodium alginate yields films effective against Pseudomonas aeruginosa and Staphylococcus aureus.

- Ligand design : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.

Table 2 : Comparative Reactivity of Piperidine Nitriles

| Compound | Reaction Type | Product Yield |

|---|---|---|

| This compound | Aza-Prins–Ritter cyclization | 78% |

| 3-Oxo-3-(piperidin-1-yl)propanenitrile | Aldol condensation | 82% |

Evolution of Research Focus on Piperidine-Based Nitriles

Research has shifted from simple synthesis to advanced functionalization strategies:

- Early phase (2000–2010) : Focused on optimizing HWE reaction conditions for scale-up.

- Intermediate phase (2011–2020) : Explored biomedical applications, including antimicrobial coatings and kinase inhibitors.

- Current trends (2021–present) :

Mechanistic advances :

属性

IUPAC Name |

2-(1-benzylpiperidin-4-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCMXNUEQZLZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480235 | |

| Record name | 2-(1-benzylpiperidin-4-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55022-82-7 | |

| Record name | 2-(1-benzylpiperidin-4-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-benzylpiperidin-4-ylidene)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Protocol

Reagents :

- Diethyl cyanomethylphosphonate (1.1 equiv)

- 1-Benzylpiperidin-4-one (1 equiv)

- Potassium carbonate (K₂CO₃, 1.1 equiv)

- Tetrahydrofuran (THF) as solvent

Procedure :

- Mix diethyl cyanomethylphosphonate and K₂CO₃ in dry THF. Stir at 20°C for 15 min, then reflux for 20 min.

- Add 1-benzylpiperidin-4-one and continue refluxing at 70°C for 16 h.

- Quench the reaction with ice water, extract with ethyl acetate, and wash with brine.

- Dry the organic layer over Na₂SO₄, concentrate, and purify via crystallization (2% ethyl acetate in hexane).

Yield and Purity

Horner–Wadsworth–Emmons Reaction with Sodium Hydride

A variation using sodium hydride (NaH) in dimethylformamide (DMF) offers an alternative pathway with moderate yield.

Reaction Protocol

Reagents :

- Diethyl cyanomethylphosphonate (1 equiv)

- 1-Benzylpiperidin-4-one (1 equiv)

- Sodium hydride (NaH, 1.1 equiv)

- DMF as solvent

Procedure :

Yield and Purity

Comparison of Synthetic Methods

Key differences in reaction conditions and outcomes are summarized below:

| Parameter | K₂CO₃/THF Method | NaH/DMF Method |

|---|---|---|

| Base | K₂CO₃ | NaH |

| Solvent | THF | DMF |

| Reaction Time | 16 h (reflux) | Overnight (RT) |

| Yield | 95.41% | 80% |

| Purification | Crystallization | Column chromatography |

| Catalyst | None | None |

Advantages of K₂CO₃/THF :

Advantages of NaH/DMF :

- Compatibility with moisture-sensitive intermediates.

- Faster reaction completion (overnight vs. 16 h).

Mechanistic Insights

The HWE reaction proceeds via a two-step process:

- Deprotonation : The phosphonate is deprotonated by the base (K₂CO₃ or NaH) to form a resonance-stabilized ylide.

- Olefin Formation : The ylide attacks the carbonyl carbon of 1-benzylpiperidin-4-one, forming an oxaphosphorane intermediate. Subsequent elimination yields the α,β-unsaturated nitrile.

Critical Factors Influencing Yield

- Base Strength : NaH (stronger base) may accelerate side reactions, reducing yield compared to K₂CO₃.

- Solvent Polarity : DMF enhances reaction rate but may increase impurity formation, necessitating chromatography.

- Workup Efficiency : Rapid ice-water quenching prevents retro-aldol reactions in the K₂CO₃/THF method.

Industrial and Laboratory-Scale Considerations

- Scalability : The K₂CO₃/THF method is preferred for large-scale synthesis due to cost-effectiveness and high yield.

- Safety : NaH reactions require strict anhydrous conditions to avoid exothermic decomposition.

Analytical Characterization

Key characterization data for 2-(1-benzylpiperidin-4-ylidene)acetonitrile includes:

| Technique | Data |

|---|---|

| MS (ES⁺) | m/z 213 (M+1) |

| ¹H NMR | δ 5.08 (s, 1H, CH₂=C), 3.53 (s, 2H, CH₂), 2.49–2.61 (m, 6H, piperidine) |

Applications in Target Synthesis

This compound serves as a precursor for:

科学研究应用

Research indicates that 2-(1-Benzylpiperidin-4-ylidene)acetonitrile exhibits significant biological activity, particularly as a ligand for serotonin receptors. Its interaction with these receptors suggests potential applications in treating various neurological disorders.

Key Findings on Biological Effects:

- Serotonin Receptor Binding : The compound has been studied for its affinity towards serotonin receptors, indicating potential use in antidepressant therapies.

- Neuropharmacology : Preliminary studies suggest that it may influence neurotransmitter systems, which could be relevant in the development of treatments for anxiety and depression.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

- Condensation Reactions : Involves the reaction of benzylpiperidine derivatives with acetonitrile under acidic or basic conditions.

- Cyclization Processes : Utilizes cyclization techniques to form the piperidine ring structure, followed by functionalization with a cyano group.

Applications in Medicinal Chemistry

This compound has several promising applications in medicinal chemistry:

- Drug Development : Its unique binding properties make it a candidate for developing new drugs targeting serotonin receptors.

- Pharmacological Research : Used in studies exploring receptor-ligand interactions, contributing to the understanding of drug mechanisms.

Case Studies and Research Insights

Research studies have demonstrated the efficacy of this compound in various experimental models:

- In Vitro Studies : Demonstrated binding affinity to serotonin receptors, supporting its potential as an antidepressant.

- Animal Models : Preliminary tests indicate behavioral changes associated with serotonin modulation, suggesting therapeutic effects.

作用机制

The mechanism of action of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

相似化合物的比较

1-Benzylpiperidine: Lacks the nitrile group, making it less reactive in certain chemical reactions.

2-(1-Benzylpiperidin-4-ylidene)acetate: Contains an ester group instead of a nitrile, leading to different reactivity and applications.

4-Benzylpiperidine: Similar structure but with the benzyl group at a different position, affecting its chemical properties and reactivity.

Uniqueness: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is unique due to the presence of both a benzyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

生物活性

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is an organic compound with the molecular formula C₁₄H₁₈N₂ and a molecular weight of approximately 214.31 g/mol. It features a piperidine ring substituted with a benzyl group and a nitrile group, which contribute to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its potential interactions with various biological targets, particularly as a ligand for serotonin receptors and its implications in therapeutic applications.

The biological activity of this compound is primarily attributed to its structural features. The nitrile group can engage in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The presence of the benzyl group enhances lipophilicity, facilitating the compound's passage through biological membranes, which may increase its bioavailability and efficacy in vivo.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Serotonin Receptor Interaction : The compound has been identified as a ligand for serotonin receptors, suggesting potential applications in treating mood disorders and other psychiatric conditions.

- Anticancer Potential : Preliminary studies have indicated that derivatives of piperidine compounds similar to this compound show anticancer activity, with some exhibiting IC50 values comparable to established chemotherapeutics .

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes, including monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzylpiperidine | Piperidine ring with benzyl group | Basic structure without cyano functionality |

| 1-benzylpiperidin-4-one | Ketone functional group instead of cyano | Potentially different biological activity |

| 3-(1-benzylpiperidin-4-yl)acrylonitrile | Contains an acrylonitrile moiety | Different reactivity patterns due to double bond |

| 1-benzylpiperidine-4-carboxylic acid | Carboxylic acid group instead of cyano | Increased polarity may alter pharmacokinetics |

The combination of the benzyl and nitrile groups in this compound enhances its binding affinity and selectivity toward certain receptors, making it a valuable candidate in medicinal chemistry .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Serotonin Receptor Studies : In vitro assays demonstrated that this compound binds effectively to serotonin receptors, influencing neurotransmitter release and signaling pathways relevant to mood regulation.

- Anticancer Activity : A study evaluated the anticancer potential of piperidine derivatives, revealing that compounds similar to this compound exhibited significant growth inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were notably lower than those for standard treatments like doxorubicin .

- Enzyme Inhibition : Research on enzyme inhibition highlighted that certain derivatives showed selective inhibition against MAO-A and MAO-B. These findings suggest potential applications in treating neurodegenerative diseases where modulation of monoamine levels is beneficial .

常见问题

Q. Table 1: Key ¹H NMR Assignments

| δ (ppm) | Assignment |

|---|---|

| 7.24–7.32 | Aromatic H (benzyl) |

| 3.53 | Benzyl CH₂ |

| 2.35–2.61 | Piperidinylidene CH₂ |

Basic: What safety protocols should be implemented when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First aid :

- Skin contact : Wash immediately with soap/water for ≥15 minutes.

- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Toxicity mitigation : Assume neurotoxic potential due to structural analogs (e.g., piperidine derivatives). Limit exposure via engineering controls (e.g., closed systems) .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during the reduction of this compound to its saturated counterpart?

Answer:

The reduction to 2-(1-benzylpiperidin-4-yl)acetonitrile (compound 5) uses Mg/I₂ in methanol. To minimize byproducts:

- Catalyst activation : Pre-activate Mg with I₂ in anhydrous MeOH to generate reactive Mg⁰ surfaces .

- Temperature : Maintain 40–50°C to balance reaction rate and selectivity. Higher temperatures favor over-reduction.

- Monitoring : Use TLC (silica, 1:1 hexane/EtOAc) to track conversion. Isolate the product at 82% yield via vacuum distillation .

Advanced: What analytical strategies are recommended for resolving discrepancies in NMR data between synthetic batches?

Answer:

- Variable temperature NMR : Detect rotamers or conformational changes by acquiring spectra at 25°C and −40°C .

- COSY/HSQC : Assign overlapping signals (e.g., δ 2.35–2.61 region) via 2D correlation spectroscopy.

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted ketone or hydrolyzed nitrile).

Advanced: How can computational modeling tools enhance the interpretation of crystallographic data for derivatives?

Answer:

- Density functional theory (DFT) : Optimize molecular geometry (e.g., bond lengths/angles) and compare with X-ray data. Software like Gaussian or ORCA can predict NMR chemical shifts for validation .

- SHELX refinement : Use SHELXL for structure solution and WinGX for visualization. Refine anisotropic displacement parameters to resolve disorder in piperidinylidene moieties .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) to explain packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。